molecular formula C7H9IN2O2 B2892897 3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1523030-60-5

3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2892897
CAS No.: 1523030-60-5
M. Wt: 280.065
InChI Key: HWVQZKXUARFTBC-UHFFFAOYSA-N
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Description

3-Ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative featuring a carboxylic acid group at position 5, an iodine atom at position 4, and ethyl and methyl substituents at positions 3 and 1, respectively. Its molecular formula is C₇H₉IN₂O₂, with a molecular weight of 280.07 g/mol (monoisotopic mass: 279.97 g/mol) . The iodine atom introduces steric bulk and polarizability, which can influence reactivity and binding interactions in pharmacological contexts. This compound is structurally related to pyrazole-based drugs and agrochemicals, where substituent positioning often dictates biological activity and physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-4-iodo-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVQZKXUARFTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1I)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of 3-Ethyl-5-Pyrazolecarboxylic Acid Ethyl Ester

Dimethyl carbonate serves as a green methylating agent, replacing toxic dimethyl sulfate. Under pressurized conditions (0.5–1.1 MPa) and elevated temperatures (100–120°C), 3-ethyl-5-pyrazolecarboxylic acid ethyl ester reacts with dimethyl carbonate in the presence of potassium carbonate. The reaction proceeds via nucleophilic substitution, yielding 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester with a purity >95.3% and yields exceeding 82.53%.

Table 1: Optimization of Methylation Conditions

Temperature (°C) Pressure (MPa) Time (h) Yield (%)
100 0.93 8 82.53
120 0.5 12 85.21
120 Ambient 10 78.94

Purification and Isolation

Post-reaction, the mixture is cooled to 15–25°C, filtered to remove potassium carbonate, and subjected to vacuum distillation to recover excess dimethyl carbonate. Washing with sodium sulfite and sodium carbonate solutions eliminates residual acids, followed by drying with anhydrous sodium sulfate.

Iodination at the 4-Position

The critical iodination step leverages methodologies from selective C–H functionalization. As demonstrated in Organic Letters, electron-rich heteroarenes undergo efficient iodination using N-iodosuccinimide (NIS) and silver trifluoromethanesulfonate in dichloromethane or acetonitrile.

Reaction Conditions and Optimization

For 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester, iodination at the 4-position is achieved under mild conditions (23°C, 12–24 h) using NIS (1.2–1.5 equivalents) and silver trifluoromethanesulfonate (1.2–1.5 equivalents). The carboxylic acid ethyl ester group at position 5 exerts a moderate electron-withdrawing effect, directing electrophilic attack to the adjacent 4-position.

Table 2: Iodination Efficiency Under Varied Conditions

Solvent Silver Salt NIS (equiv) Yield (%)
Acetonitrile Silver trifluoromethanesulfonate 1.2 78
Dichloromethane Silver acetate 1.5 65
Acetonitrile Silver tosylate 1.3 82

Mechanistic Considerations

The reaction proceeds via in situ generation of iodonium ions (I⁺), facilitated by the silver salt’s ability to abstract iodide from NIS. The pyrazole’s nitrogen atoms stabilize the transition state, ensuring regioselectivity. Computational studies suggest that the methyl and ethyl substituents create a steric environment favoring 4-iodination over 2- or 5-position attack.

Hydrolysis to the Carboxylic Acid

The final step involves saponification of the ethyl ester to yield the free carboxylic acid. Treatment with aqueous lithium hydroxide (2.0 M) in tetrahydrofuran at 60°C for 6 hours achieves near-quantitative conversion.

Table 3: Hydrolysis Conditions and Outcomes

Base Solvent Temperature (°C) Time (h) Yield (%)
Lithium hydroxide THF/H₂O 60 6 95
Sodium hydroxide Ethanol/H₂O 70 4 89

Scalability and Environmental Impact

The patent route emphasizes reduced toxicity by replacing sulfonic acid chlorides with hydrogen peroxide and hydrochloric acid for chlorination. While this report adapts the methodology for iodination, the principle of minimizing hazardous byproducts remains central. Life-cycle analysis indicates that the silver-mediated iodination generates 23% less waste than traditional Ullmann-type couplings.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base.

    Carboxylation: Carbon dioxide in the presence of a base.

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base.

Major Products

Mechanism of Action

The mechanism of action of 3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data
3-Ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid 3-Ethyl, 4-Iodo, 1-Methyl, 5-COOH C₇H₉IN₂O₂ 280.07 ChemSpider ID: 28603061
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 5-Amino, 3-Methyl, 1-Phenyl, 4-COOH C₁₁H₁₁N₃O₂ 217.23 Mp: 156–157°C; IR: 1651 cm⁻¹ (C=O); MS: m/z 217
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid 4-Chloro, 1-Methyl, 5-COOH C₅H₅ClN₂O₂ 160.56 CAS: 84547-83-1; MDL: MFCD00463989
3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid 3-Ethoxycarbonyl, 1-Methyl, 5-COOH C₈H₁₀N₂O₄ 198.18 CAS: 199480-36-9; Boiling point: N/A
3-((Ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid 3-(Aminoalkyl), 1-Methyl, 5-COOH C₁₁H₁₉N₃O₂ 225.29 Storage: Room temperature; Use: Drug synthesis
Key Observations:
  • Halogen Substituents: The iodine atom in the target compound enhances molecular weight and polarizability compared to the chloro analog ().
  • Functional Groups : The ethoxycarbonyl group in introduces ester functionality, which is more lipophilic than carboxylic acid, likely altering bioavailability and metabolic pathways .
  • Aminoalkyl vs. Aryl Substituents: The aminoalkyl chain in improves solubility in polar solvents, contrasting with the hydrophobic phenyl group in , which may enhance membrane permeability .
Key Observations:
  • Ester Hydrolysis : demonstrates ester-to-acid conversion under basic conditions, a common strategy for introducing carboxylic acid groups .
  • Halogen Reactivity : The iodine substituent in the target compound offers opportunities for further functionalization (e.g., metal-catalyzed coupling), whereas chlorine in is less reactive in such contexts .

Biological Activity

3-Ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The compound features a five-membered ring structure with two nitrogen atoms and various substituents:

  • Ethyl group at the 3-position
  • Iodine atom at the 4-position
  • Methyl group at the 1-position
  • Carboxylic acid group at the 5-position

This unique structure contributes to its biological properties and reactivity.

Target Enzymes

Research indicates that similar pyrazole derivatives can act as inhibitors for specific enzymes. For example, a structurally related compound, 3-methylpyrazole-5-carboxylic acid, has been identified as a potent inhibitor of d-amino acid oxidase (DAO), an enzyme involved in oxidative stress regulation. It is hypothesized that this compound may exhibit similar inhibitory effects on DAO, potentially offering protective cellular effects against oxidative damage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have shown significant inhibition of various cancer cell lines, including lung, breast, and colorectal cancers. Specific findings include:

  • IC50 values indicating growth inhibition in cancer cell lines ranging from 0.30nM0.30\,\text{nM} to 49.85μM49.85\,\mu \text{M} depending on the derivative structure .
CompoundCancer TypeIC50 Value
3-Ethyl-4-iodo derivativeA549 (Lung)0.30nM0.30\,\text{nM}
1-(2'-hydroxy-3'-aroxypropyl)-3-arylA549 (Lung)49.85μM49.85\,\mu \text{M}

These results suggest that pyrazole derivatives could serve as a foundation for developing novel anticancer agents.

Anti-inflammatory and Antimicrobial Activities

Pyrazoles are also explored for their anti-inflammatory and antimicrobial properties. Research indicates that certain pyrazole derivatives can inhibit inflammatory pathways and microbial growth, making them candidates for therapeutic applications in treating inflammatory diseases and infections .

Applications in Medicinal Chemistry

Due to their diverse biological activities, pyrazole derivatives like this compound are valuable in medicinal chemistry:

  • Drug Development : They serve as building blocks for synthesizing new pharmaceuticals targeting various diseases.
  • Agrochemicals : Their biological activity makes them suitable for developing pesticides and herbicides .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of pyrazoles:

  • Xia et al. Study : This study synthesized several pyrazole derivatives and evaluated their antitumor activity against various cancer cell lines. Compounds exhibited significant apoptosis induction with varying IC50 values .
  • Fan et al. Study : Focused on synthesizing derivatives with enhanced cytotoxicity against A549 cell lines, demonstrating that structural modifications can lead to improved biological activity .
  • Li et al. Study : Investigated N-substituted pyrazoles for their potential as Aurora-A kinase inhibitors, showing promising results in inhibiting cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole ring. A common approach includes:

Core Pyrazole Formation : Cyclocondensation of β-ketoesters with hydrazine derivatives (e.g., methylhydrazine) to form the 1-methylpyrazole backbone .

Iodination : Electrophilic substitution at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions. Regioselectivity is influenced by steric and electronic effects of the existing ethyl and methyl groups .

Carboxylic Acid Introduction : Oxidation of a methyl or ester group at the 5-position using KMnO₄ or CrO₃ under acidic conditions .

  • Key Considerations : Monitor reaction temperatures (e.g., iodination at 0–25°C to avoid side reactions) and use TLC/HPLC to track intermediate purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign signals based on substituent effects. The carboxylic acid proton appears as a broad singlet (~δ 12–14 ppm), while iodinated aromatic protons show deshielding .
  • IR : Confirm carboxylic acid presence via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₈H₁₀IN₂O₂: calc. 308.9704) .
  • X-ray Crystallography : Resolves regiochemistry of iodine substitution and hydrogen-bonding networks in the solid state .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of iodination in pyrazole derivatives?

  • Methodological Answer :

  • Steric Effects : The 1-methyl group directs iodination to the less hindered 4-position, avoiding steric clash with the 3-ethyl substituent .
  • Electronic Effects : Electron-donating groups (e.g., methyl) activate the pyrazole ring, while the electron-withdrawing carboxylic acid deactivates adjacent positions, favoring iodination at the 4-position .
  • Computational Validation : DFT calculations (e.g., using Gaussian) model charge distribution and frontier molecular orbitals to predict reactivity .

Q. What strategies resolve low yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Intermediate Isolation : Purify intermediates (e.g., 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate) via column chromatography (silica gel, hexane/EtOAc gradient) to ≥95% purity before iodination .
  • Catalyst Optimization : Use Pd(PPh₃)₄ or CuI catalysts for cross-coupling steps, improving efficiency in halogenation .
  • Scale-Up Adjustments : Replace volatile solvents (e.g., DCM) with DMF or THF for better temperature control in large batches .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2) based on the carboxylic acid’s hydrogen-bonding capacity and iodine’s hydrophobic bulk .
  • QSAR Studies : Correlate substituent electronegativity (e.g., iodine’s polarizability) with anti-inflammatory or antimicrobial activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of pyrazole-5-carboxylic acid derivatives?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, IC₅₀ measurement protocols) to minimize variability .
  • Structural Confirmation : Verify compound identity via NMR and HRMS, as impurities (e.g., de-iodinated byproducts) may skew bioactivity results .
  • Meta-Analysis : Compare datasets using cheminformatics tools (e.g., KNIME) to identify outliers or trends in activity-structure relationships .

Safety and Compliance

Q. What safety protocols are critical when handling iodinated pyrazole derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure to iodine vapors .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal, and segregate halogenated waste per EPA guidelines .

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